molecular formula C16H12ClFN4O3 B14944127 {4-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid

{4-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid

Cat. No.: B14944127
M. Wt: 362.74 g/mol
InChI Key: GRIIMGYABCQNCN-UHFFFAOYSA-N
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Description

{4-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid is a synthetic organic compound with a molecular formula of C16H12ClFN4O3 It is characterized by the presence of a tetrazole ring, a phenoxy group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid typically involves multiple steps. One common route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 2-chloro-6-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under reflux conditions.

    Coupling with Phenoxyacetic Acid: The resulting tetrazole derivative is then coupled with phenoxyacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{4-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

{4-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of {4-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing the compound to bind to enzymes or receptors and modulate their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxyacetic acid structure.

    Mecoprop: Another herbicide with a phenoxyacetic acid backbone, used for selective weed control.

    Dicamba: A benzoic acid derivative with herbicidal properties, often compared with phenoxyacetic acids.

Uniqueness

{4-[2-(2-chloro-6-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H12ClFN4O3

Molecular Weight

362.74 g/mol

IUPAC Name

2-[4-[2-[(2-chloro-6-fluorophenyl)methyl]tetrazol-5-yl]phenoxy]acetic acid

InChI

InChI=1S/C16H12ClFN4O3/c17-13-2-1-3-14(18)12(13)8-22-20-16(19-21-22)10-4-6-11(7-5-10)25-9-15(23)24/h1-7H,8-9H2,(H,23,24)

InChI Key

GRIIMGYABCQNCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2N=C(N=N2)C3=CC=C(C=C3)OCC(=O)O)F

Origin of Product

United States

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